4-(1-Piperazinyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTUDPLWWRFKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455408 | |
| Record name | 4-(1-Piperazinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116290-73-4 | |
| Record name | 4-(1-Piperazinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116290-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperazinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1 Piperazinyl Benzamide and Its Analogues
General Synthetic Routes for Benzamide-Piperazine Scaffold Construction
The creation of the 4-(1-piperazinyl)benzamide scaffold fundamentally involves two key bond-forming events: the formation of the amide linkage to create the benzamide (B126) moiety and the attachment of the piperazine (B1678402) ring to the benzene (B151609) ring.
Amidation Reactions for Benzamide Moiety Formation
The formation of the amide bond is one of the most performed reactions in medicinal chemistry. researchgate.net For the synthesis of this compound, this typically involves the reaction of a benzoic acid derivative with piperazine or a piperazine derivative.
Direct Amidation of Carboxylic Acids: The most straightforward approach is the direct condensation of a 4-substituted benzoic acid with piperazine. This reaction often requires activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine. A variety of coupling reagents are commonly used for this purpose. nih.gov
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), are effective for promoting amide bond formation. nih.gov
Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly efficient coupling agents that facilitate amide bond formation under mild conditions. nih.gov
Boron-based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines. acs.org
An alternative to activating the carboxylic acid is to start with a more reactive acyl derivative, such as an acyl chloride . For instance, 4-substituted benzoyl chlorides can react directly with piperazine, often in the presence of a base to neutralize the HCl byproduct. orgsyn.orgnih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagents | Typical Conditions |
| Carbodiimides | EDC, DCC | Often with HOBt or DMAP, room temperature |
| Uronium/Aminium | HATU, HBTU | Typically with a non-nucleophilic base (e.g., DIPEA), in polar aprotic solvents (e.g., DMF) |
| Phosphonium | PyBOP, BOP-Cl | In the presence of a base like triethylamine (B128534) (Et₃N) |
| Acyl Halides | Benzoyl Chloride | With a base (e.g., Et₃N or pyridine) in an inert solvent (e.g., DCM) |
Strategies for Piperazine Ring Introduction and Functionalization
The introduction of the piperazine ring onto the benzoyl moiety is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): This is a common method when the benzene ring is activated by an electron-withdrawing group and contains a good leaving group (such as a halogen) at the C4 position. For example, reacting 4-fluorobenzamide (B1200420) with an excess of piperazine at elevated temperatures can yield this compound. masterorganicchemistry.com The reaction is driven by the attack of the nucleophilic piperazine on the electron-deficient aromatic ring. masterorganicchemistry.com The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a cornerstone for forming C-N bonds. researchgate.netnih.gov It allows for the coupling of aryl halides or triflates with amines, including piperazine. organic-chemistry.orgrsc.org This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. uwindsor.ca The general process involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The choice of ligand is crucial for the reaction's success and can influence reaction rates and yields. organic-chemistry.org This reaction is particularly useful for aryl chlorides and bromides, which are often less reactive in traditional SNAr reactions. nih.gov
Advanced Synthetic Approaches to Specific Derivatives of this compound
The development of more complex analogues of this compound often requires sophisticated synthetic strategies to control the placement of substituents and the three-dimensional arrangement of atoms.
Regioselective Synthesis and Stereochemical Control
Many bioactive molecules are derivatives of piperazine that are unsymmetrically substituted at the N1 and N4 positions. Achieving regioselectivity is a key synthetic challenge.
Regioselective N-Arylation/N-Acylation: A common strategy involves using a piperazine derivative with one nitrogen atom protected. For example, 1-benzylpiperazine (B3395278) can be used as a starting material. orgsyn.org The unprotected nitrogen can undergo arylation or acylation, followed by the removal of the benzyl (B1604629) protecting group via hydrogenolysis to yield a mono-substituted piperazine, which can then be further functionalized at the other nitrogen. Similarly, starting with a pre-formed benzamide and introducing a functionalized piperazine can control the final substitution pattern.
Stereochemical Control: When the piperazine ring or its substituents contain stereocenters, controlling the stereochemistry becomes critical. Chiral auxiliaries or stereoselective catalysts can be employed. For piperazine derivatives with substituents on the ring itself, synthetic routes may start from chiral building blocks to ensure the desired stereochemical outcome.
Development of Environmentally Conscious Synthetic Protocols
Modern synthetic chemistry emphasizes the development of "green" or environmentally friendly methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free Reactions: Some protocols for Buchwald-Hartwig amination have been developed under solvent-free conditions, where piperazine itself can act as the solvent. nih.gov This approach significantly reduces solvent waste, making the process more economical and environmentally friendly. nih.gov
Catalysis with Recyclable Catalysts: The use of palladium nanoparticles, sometimes synthesized using green methods, offers an alternative to homogeneous palladium catalysts in Buchwald-Hartwig reactions. researchgate.net These nanoparticle catalysts can potentially be recovered and reused, reducing the environmental impact associated with heavy metal catalysts. researchgate.net
Water as a Solvent: In some instances, nucleophilic aromatic substitution reactions can be carried out in water, which is a benign and environmentally safe solvent. For example, the synthesis of this compound has been reported by heating 4-fluorobenzamide with piperazine in water.
Characterization Techniques in Synthetic Organic Chemistry Research
Following the synthesis of this compound or its analogues, a suite of analytical techniques is employed to confirm the structure, purity, and identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. nih.gov ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Dynamic NMR studies can also be used to investigate conformational behaviors, such as the restricted rotation around the amide bond and the chair interconversion of the piperazine ring. nih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic peaks for the amide C=O stretch, N-H stretches, and C-N bonds would be expected.
Melting Point: The melting point is a physical property used to assess the purity of a solid compound. A sharp melting point range typically indicates a high degree of purity.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry. nih.gov
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
| Mass Spectrometry (m/z) | 205 |
| IR (cm⁻¹) | 3149, 1665, 1609, 1389, 1255 |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.59, 2.80, 3.14, 6.90, 7.02, 7.72, 7.73 |
The combination of these techniques provides comprehensive evidence for the successful synthesis and characterization of this compound and its derivatives.
Structure Activity Relationship Sar Studies of 4 1 Piperazinyl Benzamide Derivatives
Influence of Benzamide (B126) Ring Substitutions on Biological Activity
The benzamide ring is a key component of the 4-(1-piperazinyl)benzamide scaffold, and its substitution pattern significantly modulates the pharmacological properties of the derivatives. Both the electronic and steric nature of the substituents, as well as modifications to the amide linkage itself, play crucial roles in determining the compound's interaction with its biological target.
Electronic and Steric Effects of Substituents on the Aromatic Ring
The electronic properties of substituents on the benzamide ring, whether they are electron-donating or electron-withdrawing, profoundly impact the reactivity and binding affinity of the molecule. libretexts.orgwikipedia.org Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a receptor. libretexts.orgmasterorganicchemistry.com Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the ring's reactivity. libretexts.orglibretexts.org
For instance, in a series of substituted benzamides designed as D2/5-HT2 antagonists and 5-HT1a agonists, the nature and position of substituents on the benzamide ring were found to be critical for their neuroleptic potential. acs.org Similarly, studies on benzamide derivatives as anti-cancer agents revealed that a 4-chloro-3-nitro substitution pattern was essential for their antiproliferative activity, with the removal of either substituent leading to a complete loss of activity. acs.org This highlights the importance of specific electronic and steric arrangements for biological efficacy. Further research has shown that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring can enhance binding affinity to the D4 dopamine (B1211576) receptor. nih.gov
The steric bulk of substituents also plays a significant role. Large, bulky groups can sterically hinder the binding of the molecule to its target, while smaller groups may allow for a more favorable fit. The interplay between electronic and steric effects is complex and often target-dependent, necessitating careful optimization for each specific biological application.
Modifications of the Amide Linkage and Their Pharmacological Impact
The amide linkage (-CONH-) is a central feature of the benzamide scaffold, providing a rigid and planar unit that can participate in hydrogen bonding with biological targets. Modifications to this linkage can have a profound impact on the pharmacological profile of the derivatives.
For example, replacing the amide linkage with more flexible or rigid linkers can alter the conformational freedom of the molecule, thereby influencing its ability to adopt the optimal conformation for receptor binding. In a study of hepatitis C virus (HCV) assembly inhibitors, replacing the alkylamine linkage with an amide or sulfonamide resulted in a complete loss of biological activity, underscoring the critical role of the linker's nature. nih.gov
Role of Piperazine (B1678402) Ring Derivatization in Target Interaction
The piperazine ring is another critical component of the this compound scaffold, offering a flexible yet constrained six-membered ring with two nitrogen atoms that can be derivatized. researchgate.netnih.gov These nitrogen atoms can act as hydrogen bond acceptors or be protonated to form salt bridges, contributing significantly to ligand-target interactions. nih.gov
N1-Substituent Variances and Receptor Binding Profiles
The substituent at the N1 position of the piperazine ring has been shown to be a major determinant of receptor binding affinity and selectivity. nih.gov A wide variety of substituents, from simple alkyl groups to complex aromatic and heterocyclic moieties, have been explored to modulate the pharmacological profile of these derivatives.
In a study of 5-HT1A receptor ligands, the nature of the N1-substituent was found to be critical for binding affinity. nih.gov For example, derivatives with 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituents displayed high affinity in the subnanomolar range, while others with 1-cyclohexyl or 1-(2-quinolyl) groups showed moderate to low affinity. nih.gov This demonstrates that the size, shape, and electronic properties of the N1-substituent are crucial for achieving high-affinity binding.
Similarly, in the context of antiplasmodial agents, substitution on the piperazinyl ring had a noticeable effect on activity. mdpi.com The introduction of a 4-methyl group on the piperazine ring led to a decrease in antiplasmodial activity compared to the unsubstituted analog. mdpi.com
The following table summarizes the effect of different N1-substituents on the 5-HT1A receptor binding affinity of a series of piperazine derivatives. nih.gov
| N1-Substituent | 5-HT1A Receptor Affinity (Ki, nM) |
| 1-(3-Benzisothiazolyl) | Subnanomolar |
| 1-(1-Naphthalenyl) | Subnanomolar |
| 1-Cyclohexyl | Moderate to Low |
| 1-(3-Benzisoxazolyl) | Moderate to Low |
| 1-(Benzothiazole-2-carbonyl) | Moderate to Low |
| 1-(2-Benzothiazolyl) | Moderate to Low |
| 1-(2-Quinolyl) | Moderate to Low |
Conformational Dynamics of the Piperazine Ring in Ligand-Target Recognition
The piperazine ring typically adopts a chair conformation, which influences the spatial orientation of its substituents. mdpi.com The conformational flexibility of the piperazine ring allows it to adapt to the binding pocket of a target receptor, but this flexibility can also be a liability if it leads to multiple, non-productive binding modes.
Computational studies have been employed to understand the conformational dynamics of the piperazine ring and its role in ligand-target recognition. nih.govuab.cat These studies have shown that the protonated piperazine moiety can form crucial ionic interactions with acidic residues in the binding pocket of receptors like the 5-HT1A receptor. uab.cat The specific conformation of the piperazine ring can also influence the orientation of the N1-substituent, which in turn affects its interactions with other parts of the receptor.
Importance of Connecting Linker Chains in Structure-Activity Optimization
Varying the length of the linker chain can significantly impact biological activity. For instance, in a series of histamine (B1213489) H3 receptor antagonists, extending the alkyl chain linker length led to a decrease in affinity for some analogues. nih.gov This suggests that an optimal distance between the two ends of the molecule is required for effective binding.
The rigidity of the linker is also a crucial factor. Flexible linkers, such as simple alkyl chains, allow the molecule to adopt a wider range of conformations, which can be advantageous for exploring the binding pocket of a receptor. However, more rigid linkers can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity. mdpi.com
The chemical nature of the linker can also be modified to introduce additional interaction points or to alter the physicochemical properties of the molecule. For example, incorporating heteroatoms like oxygen or nitrogen into the linker can provide additional hydrogen bonding opportunities.
The following table illustrates the impact of linker modifications on the antiplasmodial activity of a series of benzanilide (B160483) derivatives. mdpi.com
| Linker Modification | Antiplasmodial Activity (PfNF54 IC50, µM) |
| 2'-morpholino substituted benzanilide | 3.04 |
| 4'-pyrrolidino analog | 1.68 |
Rational Design Principles for Enhancing Potency and Selectivity
The rational design of this compound derivatives hinges on understanding how specific structural changes influence interactions with the target protein. Medicinal chemists systematically alter different parts of the scaffold to optimize binding affinity (potency) and minimize off-target effects (selectivity).
A primary strategy involves modifying the substituents on the benzamide ring. In a study targeting the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), researchers found that substitutions at the 2-position of the benzamide ring could yield submicromolar antagonists. nih.gov For instance, adding a chloro group (2-Cl) or a methoxy group (2-OMe) resulted in compounds with IC50 values of 960 nM and 820 nM, respectively. nih.gov However, these modifications also conferred some activity at other muscarinic receptor subtypes, M3 and M5. A more complex substitution, creating a pentafluorophenyl derivative, improved M1 potency to 350 nM but also displayed significant activity at the M5 receptor. nih.gov In a different context, for developing potential atypical antipsychotics targeting dopamine D2 and serotonin (B10506) 5-HT2 receptors, the addition of an amino group to the benzamide ring to create an anthranilamide derivative (Compound 77) resulted in a superior pharmacological profile compared to other analogs. acs.org
Another critical area for modification is the substituent on the N-4 nitrogen of the piperazine ring. This part of the molecule often extends into a secondary binding pocket of the target protein, and its nature can dramatically influence both potency and selectivity. In the development of M1 mAChR antagonists, altering the N-alkyl group on the piperazine ring was explored. An N-propyl congener combined with a 3,5-dichlorobenzamide (B1294675) moiety was identified as having reasonable activity and selectivity against M3 and M5 receptors. nih.gov For compounds targeting dopamine receptors, modifications to the arylpiperazine moiety have proven effective. For example, replacing a 4-chlorophenyl group with a 2,3-dichlorophenyl group on the piperazine ring, in combination with extending an alkyl chain, significantly improved affinity for the D3 receptor. nih.gov
Introducing conformational rigidity is a powerful tactic to enhance potency and selectivity, often by reducing the entropic penalty of binding and improving metabolic stability. researchgate.net This can be achieved by creating cyclic structures or introducing sterically demanding groups. For instance, in a series of potential antipsychotics, converting the flexible benzamide portion into a more rigid cyclic amide, such as an isoindolinone, led to derivatives with good D2/5-HT2 receptor selectivity and potent in-vivo activity, suggesting a lower potential for certain side effects. acs.org Similarly, constraining the ethanolamine (B43304) core of certain beta-3 adrenergic receptor agonists by incorporating it into a pyrrolidine (B122466) ring maintained functional potency while improving selectivity. researchgate.net This approach can also enhance pharmacokinetic properties; extensive structure-activity relationship studies on some benzamide series have allowed for the selection of leads with improved metabolic stability and solubility, making them more suitable for oral administration. researchgate.net
Pharmacological Investigations and Elucidation of Mechanism of Action
Neuropharmacological Activities of 4-(1-Piperazinyl)benzamide Analogues
The structural motif of this compound is a versatile scaffold that has been extensively modified to achieve desired pharmacological profiles. These modifications have yielded a diverse library of analogues with varying affinities and functional activities at a range of neuroreceptors. The core of their therapeutic potential lies in their ability to modulate monoamine pathways, which are central to the pathophysiology of conditions such as psychosis, depression, and anxiety acs.org.
The dopamine (B1211576) system, with its various receptor subtypes, is a primary target for antipsychotic and other psychotropic medications. Analogues of this compound have been systematically evaluated for their ability to interact with D2-like receptors, which include the D2, D3, and D4 subtypes.
Research has demonstrated that subtle structural modifications to the this compound scaffold can significantly alter the binding affinity and selectivity for dopamine receptor subtypes. The ability of some N-phenylpiperazine benzamides to bind with high selectivity to the D3 receptor has been attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while the benzamide (B126) portion interacts with a unique secondary binding site on the D3 receptor researchgate.net.
A series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has been extensively studied to understand structure-affinity relationships. For instance, compound N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide displayed a high affinity for the human D3 receptor with a Ki value of 0.7 nM and a 133-fold selectivity over the D2L receptor (Ki = 93.3 nM) nih.gov. In another study, variations in the aryl portion of 4-(thiophen-3-yl)benzamides were shown to play a crucial role in D3 dopamine receptor affinity and D3 vs. D2 receptor binding selectivity researchgate.net. For example, the 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited a range of high D3 versus D2 receptor binding selectivity, in some cases exceeding 1000-fold researchgate.netnih.gov.
Furthermore, substituted [(4-phenylpiperazinyl)-methyl]benzamides have been identified as selective dopamine D4 receptor agonists nih.gov. The development of D4 receptor antagonists has also been a focus, with some piperidine-based analogues showing high D4 receptor affinity (pKi values ranging from 6.12 to 9.18) and significant selectivity over D2 and D3 receptors mdpi.com.
| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D4 Receptor Affinity (Ki, nM) | D2/D3 Selectivity Ratio | Reference |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | 93.3 | 0.7 | - | 133 | nih.gov |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazine analogues | - | 1.4 - 43 | - | 67 - 1831 | nih.gov |
| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide | 231 | 21 | 2.1 | 0.09 | drugbank.com |
Data presented as Ki (nM) values, where a lower value indicates higher binding affinity. Selectivity ratio is calculated as Ki(D2)/Ki(D3).
Beyond binding affinity, the functional activity of these analogues at dopamine receptors is a critical determinant of their pharmacological effect. Depending on their chemical structure, this compound derivatives can act as antagonists, partial agonists, or full agonists.
For example, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were evaluated for their functional activity. These compounds did not show significant intrinsic efficacy at D3 or D2 receptors, indicating they are not agonists. However, they displayed varying potencies as antagonists in inhibiting the effects of the agonist quinpirole (B1680403) at both D3 and D2 receptors acs.org. The pyridine-benzamide derivative, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide , was found to be a potent D3 receptor antagonist with an EC50 value of 3.0 nM in a mitogenesis assay nih.gov.
In contrast, certain substituted [(4-phenylpiperazinyl)-methyl]benzamides have been characterized as selective dopamine D4 receptor agonists nih.gov. The functional profile can be subtly influenced by the nature of the arylcarboxamide moiety in N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, which has been shown to strongly impact the intrinsic activity at the D3 receptor researchgate.net.
The serotonin (B10506) (5-HT) system is another crucial target for psychotropic drugs. Many atypical antipsychotics exhibit a mixed D2/5-HT2A receptor antagonist profile. Analogues of this compound have been designed and evaluated for their interactions with various serotonin receptor subtypes.
Several this compound analogues have demonstrated significant affinity for 5-HT1A and 5-HT2A receptors. A series of o-methoxyphenylpiperazines with a terminal benzamide fragment showed good affinity for both D2 and 5-HT1A receptors, with IC50 values in the 10⁻⁷ to 10⁻⁸ M range nih.gov. The replacement of a phthalimide (B116566) moiety with substituted benzamides in analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) led to the retention of high 5-HT1A affinity (Ki = 0.6 nM for the parent compound) consensus.app.
Some benzocycloalkylpiperazine derivatives were specifically designed to achieve high affinity and selectivity for 5-HT1A receptors, with many compounds binding in the nanomolar range and exhibiting agonist activity nih.gov. Novel arylpiperazine derivatives have also been synthesized that show excellent affinity for the 5-HT1A receptor, with some compounds having Ki values as low as 1.2 nM mdpi.combg.ac.rs.
While there is extensive data on 5-HT1A and 5-HT2A receptor interactions, specific binding and efficacy data for the 5-HT1F receptor for this compound analogues are less prevalent in the reviewed literature.
| Compound/Analogue Series | 5-HT1A Receptor Affinity (Ki or IC50, nM) | 5-HT2A Receptor Affinity | Efficacy at 5-HT1A Receptor | Reference |
| o-methoxyphenylpiperazines with terminal benzamide | 10 - 100 | - | - | nih.gov |
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) analogues | 0.6 (parent compound) | - | Antagonist | consensus.app |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 | - | - | mdpi.com |
Data presented as Ki or IC50 (nM) values, where a lower value indicates higher binding affinity.
The cholinergic system plays a vital role in cognitive function, and its modulation is a key strategy in the treatment of Alzheimer's disease. Some piperazine-containing compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine (B1216132).
A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized and evaluated for their cholinesterase inhibitory activity. One of the compounds, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide , showed an excellent IC50 value of 0.82 µM against butyrylcholinesterase nih.gov. Another study on benzamide derivatives incorporating a piperazine (B1678402) moiety found that a compound with a para-chloro substitution was the most active against acetylcholinesterase, with an IC50 value of 0.44 µM researchgate.net.
Furthermore, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which can be considered structurally related to the this compound scaffold, were assessed for their anticholinesterase activity. The compound with an ortho-chlorine substituent on the phenyl ring was the most potent, with an IC50 of 0.91 µM against acetylcholinesterase nih.gov.
| Compound/Analogue Series | Acetylcholinesterase (AChE) Inhibition (IC50, µM) | Butyrylcholinesterase (BChE) Inhibition (IC50, µM) | Reference |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | - | 0.82 | nih.gov |
| Benzamide derivative with piperazine and para-chloro substitution | 0.44 | - | researchgate.net |
| 2-(2-(4-(o-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 | - | nih.gov |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(un/substituted-phenyl)benzamide (Compound 5h) | 2.91 | 4.35 | researchgate.net |
Data presented as IC50 (µM) values, where a lower value indicates stronger inhibitory activity.
Effects on Cholinergic Neurotransmission and Enzyme Inhibition
Butyrylcholinesterase Enzyme Inhibition Studies
Derivatives of this compound have been a focus of research for their potential role in managing neurodegenerative disorders, particularly through the inhibition of cholinesterase enzymes like butyrylcholinesterase (BChE). BChE is considered a significant target in Alzheimer's disease research, as it plays a role in hydrolyzing acetylcholine and is associated with β-amyloid deposition. nih.gov
In one study, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized and evaluated for their BChE inhibitory potential. hilarispublisher.com Several of these compounds demonstrated noteworthy activity. For instance, the derivative 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (designated as 5b) exhibited an excellent IC50 value of 0.82 ± 0.001 μM, which was comparable to the reference standard, Eserine (IC50 value of 0.85 ± 0.0001 μM). hilarispublisher.com Another compound in the same series, N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5h), also showed potent inhibition with an IC50 value of 0.91 ± 0.003 μM. hilarispublisher.com The high potency of these molecules is partly attributed to the substituted phenyl group attached to the benzamide core. hilarispublisher.com
These findings suggest that the this compound scaffold is a promising foundation for developing potent BChE inhibitors. Molecular docking studies have further elucidated that these compounds can fit into the active pocket of the butyrylcholinesterase enzyme, with interactions such as arene-arene interactions with key amino acid residues like Trp82 contributing to their inhibitory effect. hilarispublisher.com
Butyrylcholinesterase (BChE) Inhibition by this compound Derivatives
| Compound | Structure | IC50 Value (μM) | Reference Standard (Eserine) IC50 (μM) |
|---|---|---|---|
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b) | Benzamide core with furoyl-piperazinyl and ethylphenyl substitutions | 0.82 ± 0.001 | 0.85 ± 0.0001 |
| N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5h) | Benzamide core with furoyl-piperazinyl and ethyl-methylphenyl substitutions | 0.91 ± 0.003 | 0.85 ± 0.0001 |
Modulation of Somatostatinergic-Serotonergic Pathways
The serotonergic system is a critical modulator of numerous physiological and psychological processes, making it a key target for therapeutic agents. Research into piperazine derivatives structurally related to this compound indicates a potential for these compounds to interact with and modulate serotonergic pathways.
For example, a study on the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) demonstrated anti-nociceptive and anti-inflammatory effects that appear to be mediated via the serotonergic pathway. nih.gov The anti-nociceptive action of LQFM-008 was counteracted by pre-treatment with serotonergic antagonists, suggesting a direct or indirect interaction with this system. nih.gov Similarly, another piperazine compound, LQFM180, exhibited anxiolytic-like activity that was reversed by agents blocking the serotonergic pathway, pointing to a functional role of this system in its mechanism of action. nih.gov This compound also showed binding affinity for the 5-HT1A receptor. nih.gov While these studies were not conducted on this compound itself, they establish a precedent for the broader class of piperazine-containing compounds to modulate serotonin-related signaling. Information regarding the modulation of somatostatinergic pathways by this specific compound is not extensively documented in the available literature.
Preclinical Research on Cognitive Enhancement and Neuroprotection
The potential of this compound derivatives extends to cognitive enhancement and neuroprotection, areas of critical need in an aging population. Preclinical studies on related piperazine and 4-aminopiperidine (B84694) compounds have shown promising results. For instance, novel piperazine derivatives have been found to reverse scopolamine-induced memory deficits in animal models, a standard test for evaluating potential cognition enhancers. nih.gov Similarly, 4-aminopiperidine analogues, which are structurally similar to piperazines, demonstrated high cognition-enhancing activity in passive avoidance tests in mice. nih.gov
The neuroprotective effects may be linked to several mechanisms. The inhibition of butyrylcholinesterase, as discussed previously, is a key strategy for improving cognitive function in Alzheimer's disease. nih.gov Beyond this, some piperazine-containing compounds have shown direct neuroprotective properties. Piperine, which contains a piperidine (B6355638) ring, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov Another compound, 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), has been shown to provide neuroprotection against focal cerebral ischemia. nih.gov These findings collectively suggest that the this compound scaffold holds potential for the development of agents that not only improve cognitive symptoms but may also offer protection against neuronal damage.
Antimicrobial and Anti-Infective Potentials
Broad-Spectrum Antimicrobial Activity Research
The piperazine scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.gov Research has shown that polymers and small molecules incorporating the piperazine moiety exhibit significant activity against a range of pathogenic microbes. Piperazine-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govijbpas.com The proposed mechanism of action for some of these compounds involves targeting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov
A series of synthesized 1-benzhydryl-piperazine sulfonamide and benzamide derivatives showed potent antimicrobial activities against strains like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa when compared to the standard drug streptomycin. researchgate.nettandfonline.com This indicates that modifications to the core piperazine structure can yield compounds with a broad spectrum of antibacterial action.
Antitubercular Activity Investigations
Tuberculosis remains a major global health threat, and the search for new antitubercular agents is a priority. Derivatives combining the piperazine and benzamide moieties have been investigated for their activity against Mycobacterium tuberculosis.
In a significant study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their activity against Mycobacterium tuberculosis H37Ra. rsc.org Several compounds from this series exhibited potent antitubercular activity, with IC50 values in the low micromolar range. rsc.org The research identified that these compounds were non-toxic to human embryonic kidney cells, suggesting a favorable selectivity profile. rsc.org These results highlight the promise of the piperazine-benzamide framework for developing new drugs to combat tuberculosis. rsc.org
Antitubercular Activity of Piperazine-Benzamide Derivatives against M. tuberculosis H37Ra
| Compound Series | Number of Active Compounds | IC50 Range (μM) | IC90 Range (μM) for Most Active Compounds |
|---|---|---|---|
| Series-I (Piperazine) | 5 (6a, 6e, 6h, 6j, 6k) | 1.35 - 2.18 | 3.73 - 4.00 |
| Series-II (Homopiperazine) | 1 (7e) | 1.35 - 2.18 | Not specified for this compound alone |
Anti-cancer and Anti-inflammatory Properties
The therapeutic potential of the this compound structure also encompasses anti-cancer and anti-inflammatory activities. The piperazine scaffold is found in numerous biologically active compounds, including anticancer agents. nih.gov
Research into piperazine-based benzamide derivatives has identified promising candidates for cancer therapy. One study focused on derivatives designed to treat glioblastoma (GBM), an aggressive brain tumor. nih.gov A lead compound from this research, designated L19, demonstrated potent activity against multiple GBM cell lines, with IC50 values as low as 0.15 μM. nih.gov Mechanistic studies revealed that compound L19 could inhibit the proliferation, migration, and invasion of GBM cells, while also inducing apoptosis and cell cycle arrest. nih.gov Notably, this compound was also shown to be capable of penetrating the blood-brain barrier in vivo. nih.gov Other studies on benzamide-piperazine-sulfonamide hybrids have also reported significant cytotoxic activity against a variety of human cancer cell lines, including those from cervical, lung, skin, and breast cancers. semanticscholar.orgresearchgate.net The anticancer mechanisms of piperazine derivatives can be diverse, including the inhibition of microtubule synthesis and the induction of apoptosis. nih.gov
Anti-Glioblastoma Activity of Piperazine-Benzamide Derivative L19
| Glioblastoma Cell Line | IC50 Value (μM) |
|---|---|
| C6 | 0.15 |
| U87-MG | 0.29 |
| U251 | 1.25 |
In addition to anticancer effects, both benzamides and piperazine derivatives have been investigated for their anti-inflammatory properties. nih.govthieme-connect.com The anti-inflammatory action of some benzamides is believed to be regulated by the inhibition of the transcription factor NF-kappaB at the gene level. nih.gov This inhibition, in turn, suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha). nih.gov Studies on various piperazine derivatives have confirmed their anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema test, further supporting the potential of the this compound scaffold in developing novel anti-inflammatory agents. nih.gov
Tyrosine Kinase Inhibition Studies
There is no available scientific literature that specifically investigates or reports the tyrosine kinase inhibition activity of this compound. While numerous studies have explored the potential of various benzamide and piperazine derivatives as tyrosine kinase inhibitors, the parent compound has not been a direct subject of such research. The existing data focuses on highly substituted analogues designed to target specific kinase domains, and these findings cannot be extrapolated to the unsubstituted this compound.
Cellular Mechanisms of Antiproliferation and Apoptosis Induction
No peer-reviewed studies were found that specifically examine the cellular mechanisms of antiproliferation or the induction of apoptosis by this compound. The scientific literature on the antiproliferative and apoptotic effects of related compounds invariably involves molecules with significant structural modifications to the benzamide or piperazine rings. Consequently, there is no data available to characterize the effects of this compound on cell cycle progression, apoptosis pathways, or its potential as an antiproliferative agent.
Immunomodulatory Effects on Inflammatory Pathways
A comprehensive search of the scientific literature did not yield any studies specifically investigating the immunomodulatory effects of this compound on inflammatory pathways. While the broader class of piperazine-containing compounds has been explored for anti-inflammatory properties, there is no research that details the specific activity of this compound, its influence on cytokine production, or its interaction with key signaling pathways in immune cells.
Research into Other Therapeutic Areas
Investigations into the potential utility of this compound in other therapeutic areas, such as neurodegenerative diseases and as a histamine (B1213489) receptor ligand, have also been limited, with research focusing on more complex derivatives.
Amyloid Beta Peptide Reduction Strategies in Alzheimer's Disease Models
There are no published studies that evaluate the effect of this compound on the reduction of amyloid-beta peptides in models of Alzheimer's disease. Research in this area has explored substituted dithiazole piperazine benzamides, which have shown some promise in reducing amyloid-beta levels. However, these are distinct molecules, and there is no evidence to suggest that the parent compound, this compound, possesses similar activity.
Preclinical Research Models and Evaluation of Therapeutic Efficacy
Initial Toxicological Screening and Safety Profile in Preclinical Studies
Without these foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode and affinity of 4-(1-piperazinyl)benzamide derivatives with their biological targets.
Research has shown that derivatives of this compound are effective inhibitors of various enzymes. For instance, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized and docked into the active site of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. hilarispublisher.comresearchgate.net The docking studies revealed key interactions contributing to the inhibitory activity. The compound N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide demonstrated a high binding affinity, which was attributed to arene-arene interactions with the enzyme's active site. hilarispublisher.comresearchgate.net
Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been investigated as inhibitors of carbonic anhydrase IX (CAIX), a protein overexpressed in various cancers. nih.gov Molecular docking of these compounds into the active site of CAIX revealed hydrogen bonding with several key residues, including Arg6, Trp9, and Val130, which are crucial for inhibitor binding. nih.gov
In another study, piperazine-based benzimidazole derivatives were evaluated as urease inhibitors. nih.govnih.gov Molecular docking analyses confirmed that these compounds fit well into the urease active site, with their binding energies corroborating the experimental inhibition data. nih.govnih.gov The interactions identified through docking provided a structural basis for the observed biological activity, guiding the design of more potent inhibitors.
| Compound Derivative | Target Protein | Key Interactions | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Butyrylcholinesterase | Arene-arene interactions | Not specified |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative | Carbonic Anhydrase IX | Hydrogen bonds with Arg6, Trp9, Val130 | -8.39 (for a reference inhibitor) |
| Benzimidazole-piperazine derivative (Compound 9L) | Urease | Favorable binding energies and interactions with the active site | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
A QSAR study was conducted on a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, which share the benzamide-piperazine core. researchgate.net This study utilized semiempirical molecular orbital theory and density functional theory to calculate various molecular descriptors. researchgate.net The resulting QSAR model was able to correlate these descriptors with the observed biological activity, providing insights into the structural requirements for activity. researchgate.net While this study was not on this compound itself, the methodology is directly applicable to its derivatives.
In another example, a QSAR study on benzylidene hydrazine benzamide (B126) derivatives as anticancer agents against human lung cancer cells resulted in a predictive model. jppres.com The best QSAR equation incorporated descriptors such as Log S (logarithm of solubility), rerank score (from docking), and molar refractivity (MR). jppres.com This model demonstrated a good correlation between the predicted and observed anticancer activity, highlighting the utility of QSAR in designing novel therapeutic agents. jppres.com
The development of 4D-QSAR models, which consider the conformational flexibility of ligands and the induced fit of the receptor, represents a further advancement in this field. mdpi.com Such models have been successfully applied to various enzyme inhibitors, demonstrating improved predictive power over traditional QSAR approaches. mdpi.com
| Statistical Parameter | Value |
|---|---|
| n (number of compounds) | 11 |
| r (correlation coefficient) | 0.921 |
| R² (coefficient of determination) | 0.849 |
| Q² (cross-validated R²) | 0.61 |
| F-statistic | 13.096 |
| Significance | 0.003 |
Conformational Analysis and Energy Landscapes of Benzamide-Piperazine Ligands
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy landscape that governs its flexibility.
For ligands containing a piperazine (B1678402) ring, the chair conformation is generally the most stable. researchgate.net Studies on 1-benzhydryl piperazine derivatives have confirmed the presence of the piperazine ring in a chair conformation through X-ray crystallography. researchgate.net However, in certain complexes, such as with platinum(II), the piperazine ring can adopt a boat conformation, which is stabilized by chelation.
The conformation of the benzamide moiety is also of interest. Analysis of benzamidinium-containing protein-ligand complexes has revealed a preference for a non-planar, or twisted, conformation where the amidinium group is out of the plane of the phenyl ring. nih.gov The average torsional angle observed in these complexes is around 33°. nih.gov This non-planar conformation can be stabilized by the enzyme active site. nih.gov
Molecular mechanics and NMR spectroscopy are powerful tools for studying the conformational properties of benzamide-piperazine ligands in solution. researchgate.net These studies can provide information on the relative populations of different conformers and the energy barriers between them.
In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational tools are available to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity.
Studies on novel 4'-(piperazin-1-yl)benzanilides have included in silico predictions of their physicochemical and pharmacokinetic parameters. mdpi.com These predictions, along with experimentally determined values, help in assessing the drug-likeness of the compounds according to guidelines such as Lipinski's rules. mdpi.com
For a series of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one derivatives, in silico ADME and toxicity predictions were performed. researchgate.net The results indicated that most of the compounds were predicted to have good oral bioavailability and could cross the blood-brain barrier. researchgate.net Predictions also suggested that these compounds could be substrates for P-glycoprotein, which can influence their distribution and elimination. researchgate.net
Similarly, ADME predictions for N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives suggested that most of these compounds possess drug-like properties. pharmacophorejournal.com Bioavailability radar plots generated using tools like SwissADME can provide a visual representation of a compound's ADME properties. nih.govmdpi.com
| Compound | Blood-Brain Barrier Penetration | P-glycoprotein Substrate | Oral Bioavailability | Hepatotoxicity |
|---|---|---|---|---|
| Molecule A | Yes | Yes | Good | Predicted |
| Molecule B | No | Yes | Good | Predicted |
Advanced Analytical Methodologies for Research Validation
Spectroscopic Characterization (IR, NMR, Mass Spectrometry) for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 4-(1-Piperazinyl)benzamide. Each technique provides unique information about the compound's atomic composition and connectivity.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components. For instance, the presence of aromatic and aliphatic C-H bonds, the amide C=O group, and N-H bonds can be confirmed by specific peaks in the spectrum mdpi.comnist.gov.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amide & Piperazine) | 3200 - 3500 | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch mdpi.com |
| C-H (Aliphatic) | 2800 - 3000 | Stretch mdpi.com |
| C=O (Amide I) | 1630 - 1680 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C-N (Amine/Amide) | 1200 - 1350 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the benzamide (B126) ring and the aliphatic protons of the piperazine (B1678402) ring nih.govrsc.org. The protons on the piperazine ring typically appear as two separate multiplets or broad singlets due to their different chemical environments mdpi.comresearchgate.net.
| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity |
| Aromatic (ortho to -CONH₂) | ~7.8 | Doublet |
| Aromatic (ortho to -piperazinyl) | ~6.9 | Doublet |
| Amide (-CONH₂) | 7.0 - 8.5 | Broad Singlet |
| Piperazine (-CH₂-N-Aryl) | 3.1 - 3.3 | Multiplet/Triplet |
| Piperazine (-CH₂-NH) | 2.9 - 3.1 | Multiplet/Triplet |
| Piperazine (-NH) | 1.5 - 2.5 | Broad Singlet |
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Characteristic chemical shifts are expected for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperazine ring mdpi.com.
| Carbon Type | Expected Chemical Shift (δ ppm) |
| Amide Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-N) | 150 - 155 |
| Aromatic (C-C=O) | 125 - 130 |
| Aromatic (CH) | 114 - 130 |
| Piperazine (-CH₂-) | 45 - 55 |
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns researchgate.net. For this compound (C₁₁H₁₅N₃O), the expected monoisotopic mass is approximately 205.1215 g/mol chemicalbook.com. Under electron ionization (EI-MS), the molecule is expected to fragment in predictable ways, such as cleavage of the piperazine ring or loss of the amide group, yielding characteristic fragment ions like the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) researchgate.netresearchgate.net.
Chromatographic Techniques (HPLC, GC-MS) for Purity and Identity Verification
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby verifying its purity and confirming its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds. A validated reversed-phase HPLC (RP-HPLC) method is commonly used for piperazine-containing molecules nih.gov. Due to the hydrophilic nature of the piperazine moiety, standard C18 columns may require the use of ion-pairing reagents or a cation-exchange approach for adequate retention sielc.com. For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at trace levels using a UV detector jocpr.comjocpr.com.
| Parameter | Typical Conditions |
| Column | Octadecylsilane (C18, RP-18) nih.gov |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., pH 2) nih.gov |
| Detection | UV detector (e.g., at 239 nm or 254 nm) nih.gov |
| Internal Standard | Phenacetin or other suitable compound nih.gov |
| Purpose | Purity assessment, quantification, stability studies |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry, making it a powerful tool for identifying and quantifying volatile compounds and impurities unodc.org. While this compound itself may have limited volatility, derivatization (e.g., acylation) can make it more amenable to GC analysis nih.gov. The technique is highly effective for separating isomers and identifying unknown components in a sample mixture by comparing their mass spectra to library data rsc.orgresearchgate.net.
| Parameter | Typical Conditions |
| Column | Fused silica (B1680970) capillary column (e.g., Rtx-200) nih.gov |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Detection | Mass Spectrometer (Electron Ionization mode) |
| Purpose | Identification of volatile impurities, identity confirmation |
Biochemical and Cell-Based Assays for Quantifying Biological Responses
To understand the biological effects of this compound and its derivatives, a variety of biochemical and cell-based assays are utilized. These assays provide quantitative data on how the compound interacts with biological targets and affects cellular processes nuvisan.com.
Biochemical Assays: These assays measure the effect of a compound on a purified biological molecule, such as an enzyme. For example, derivatives of this compound have been evaluated in urease inhibition assays, where the compound's ability to block enzyme activity is measured spectrophotometrically. The potency is typically reported as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity nih.gov.
Cell-Based Assays: These assays are performed on living cells and provide insights into a compound's effects on complex cellular functions. They are crucial for assessing cytotoxicity, proliferation, and specific cellular pathways.
| Assay Type | Purpose | Example Readout |
| MTT Assay | Measures cell viability and cytotoxic potential by assessing mitochondrial metabolic activity. mdpi.comrsc.org | Colorimetric change measured by spectrophotometer. |
| Clonogenic Assay | Determines the ability of a single cell to grow into a colony, assessing long-term cell survival. rsc.org | Number and size of colonies. |
| Apoptosis Assays (e.g., Annexin V-FITC) | Detects and quantifies programmed cell death (apoptosis) induced by the compound. rsc.orgnih.gov | Fluorescence measured by flow cytometry. |
| Cell Cycle Analysis | Evaluates the compound's effect on cell cycle progression by quantifying the DNA content of cells. rsc.orgnih.gov | Cell distribution in G0/G1, S, and G2/M phases via flow cytometry. |
| Cell Migration/Invasion Assays | Measures the ability of the compound to inhibit cancer cell motility and invasion through a matrix. nih.gov | Number of cells that have migrated/invaded. |
Immunological Techniques (e.g., Western Blot) for Protein Analysis
Immunological techniques are used to detect and quantify specific proteins within a cell or tissue sample, allowing researchers to validate the molecular mechanism of action of a compound.
Western Blotting: Western blotting is a core technique used to analyze changes in the expression levels of specific proteins following treatment with a compound like this compound nih.gov. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest biozym.com. For example, in studies of piperazine-based benzamide derivatives, Western blotting has been used to confirm that the observed effects on the cell cycle are due to the modulation of key regulatory proteins, such as those in the p16INK4a-CDK4/6-pRb pathway nih.gov. This technique provides a direct link between the compound's activity and its effect on specific molecular targets. The signal intensity of the protein band, often normalized to a loading control protein, provides semi-quantitative data on protein expression levels azurebiosystems.com.
Future Perspectives and Emerging Research Directions for 4 1 Piperazinyl Benzamide Analogues
Design and Synthesis of Next-Generation Benzamide-Piperazine Scaffolds
The future development of 4-(1-piperazinyl)benzamide analogues hinges on the innovative design and synthesis of novel molecular frameworks that enhance efficacy, selectivity, and pharmacokinetic properties. Researchers are moving beyond simple substitutions to create more complex and rigid scaffolds that can better orient pharmacophoric groups in three-dimensional space. researchgate.net
Key strategies in the design of next-generation scaffolds include:
Molecular Hybridization: This approach involves combining the benzamide-piperazine core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, the synthesis of benzamide-piperazine-sulfonamide hybrids has been explored to develop new anticancer agents. researchgate.netsemanticscholar.org This strategy aims to exploit the biological activities of both moieties to achieve enhanced potency or a dual mechanism of action.
Scaffold Hopping and Isosteric Replacement: Non-classical isostere principles are being applied to replace parts of the core structure while maintaining or improving biological activity. nih.gov This can lead to the discovery of new chemical entities (NCEs) with improved properties, such as better blood-brain barrier penetration, which was a key achievement for an anti-glioblastoma agent, compound L19. nih.gov
Introduction of Rigid Constraints: To reduce conformational flexibility and lock the molecule into a bioactive conformation, researchers are designing bridged piperazine (B1678402) scaffolds. researchgate.net The synthesis of 2,6-bridged piperazines, for example, creates a bicyclic framework that holds substituents in a defined orientation, potentially leading to higher affinity and selectivity for the target. researchgate.net
Multi-component Reactions: The development of efficient, cost-effective, and rapid synthetic methods is crucial. mdpi.com Multi-step synthetic approaches are being optimized to create libraries of novel benzimidazole analogues that incorporate the piperazine ring, allowing for broader exploration of the chemical space. nih.gov
These advanced synthetic strategies are paving the way for a new generation of benzamide-piperazine derivatives with fine-tuned properties tailored for specific therapeutic targets.
Exploration of Novel Biological Targets and Therapeutic Applications
While the benzamide-piperazine scaffold is known for its activity at dopamine (B1211576) and serotonin (B10506) receptors, emerging research is uncovering its potential against a diverse range of new biological targets and therapeutic areas. The flexible binding nature of the piperazine moiety makes it an attractive template for targeting various enzymes and receptors. researchgate.net
Emerging applications and targets for this compound analogues include:
Oncology: Novel benzamide-piperazine derivatives are being investigated as potent anti-cancer agents. researchgate.net Compound L19, a piperazine-based benzamide (B126) derivative, has shown significant potential for treating glioblastoma, the most aggressive primary brain tumor, by inhibiting cell proliferation and cell cycle progression. nih.govresearchgate.net Other hybrids have demonstrated significant cytotoxic activity against various human cancer cell lines, including cervical, lung, skin, breast, and brain cancers. semanticscholar.org
Neurodegenerative Diseases: Researchers are evaluating N(4)-substituted piperazine naphthamide derivatives as inhibitors of Beta-secretase 1 (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net By inhibiting BACE-1, these compounds aim to reduce the production of amyloid-beta peptides, which form plaques in the brains of Alzheimer's patients.
Metabolic Disorders: A series of compounds based on a quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives were synthesized and evaluated as α-glucosidase inhibitors for the management of type 2 diabetes. nih.gov One compound, 7m, was found to be 28 times more potent than the clinical inhibitor acarbose. nih.gov
Enzyme Inhibition: The scaffold is being explored for its ability to inhibit other enzymes, such as urease. nih.gov Certain benzimidazole-piperazine analogues have shown potent urease inhibitory activity, which could be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov
Bone Diseases: A novel inhibitor, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide (derivative 5b), was found to attenuate RANKL-mediated osteoclast differentiation, suggesting its potential for treating bone diseases characterized by excessive bone resorption. nih.gov
| Analogue/Derivative Class | Biological Target | Therapeutic Application | Key Findings |
|---|---|---|---|
| Compound L19 | p16INK4a-CDK4/6-pRb pathway | Glioblastoma (Cancer) | IC50 values of 0.15 µM (C6), 0.29 µM (U87-MG), and 1.25 µM (U251) cells. nih.gov |
| Benzamide-piperazine-sulfonamide hybrids | Not specified | Cancer | Compounds 3b, 3d, 3g, 4c, and 4e showed significant cytotoxicity (IC50 = 24.2–38.2 µM). semanticscholar.org |
| N(4)-substituted piperazine naphthamides | BACE-1 | Alzheimer's Disease | Demonstrated BACE-1 inhibitory activity. nih.gov |
| Quinoline-benzimidazole-piperazine acetamides (Compound 7m) | α-glucosidase | Type 2 Diabetes | Exhibited 28-fold greater efficacy than acarbose. nih.gov |
| Benzimidazole-piperazine analogues (Compound 9L) | Urease | Urease-related infections | Potent urease inhibition with an IC50 value of 0.15 µM. nih.gov |
| Derivative 5b | RANKL-mediated pathways | Bone Disorders | Inhibited osteoclast differentiation with an IC50 of 0.64 µM. nih.gov |
Optimization of Selectivity and Potency through Advanced Chemical Biology Approaches
To translate promising hits into viable drug candidates, rigorous optimization of their selectivity and potency is essential. Advanced chemical biology approaches are crucial for elucidating the structure-activity relationships (SAR) and refining the molecular interactions between the compounds and their biological targets.
Structure-Activity Relationship (SAR) Studies: SAR analysis is a cornerstone of medicinal chemistry. For benzamide-piperazine analogues, studies have demonstrated that the nature and position of substituents on both the benzamide and piperazine rings significantly influence biological activity. For example, in a series of anti-osteoclast agents, the inhibitory effect was found to be dependent on the lipophilicity of the compound. nih.gov Similarly, for urease inhibitors, a nitro (-NO2) substitution at the meta position of a phenyl ring attached to the piperazine was found to be critical for high potency. nih.gov
Molecular Docking and Modeling: Computational techniques such as molecular docking are used to predict and analyze the binding modes of these analogues within the active site of their target proteins. nih.gov These studies provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for affinity and can guide the rational design of more potent inhibitors. For instance, docking studies helped verify the favorable binding energies and interactions of benzimidazole-piperazine compounds with the urease active site. nih.gov
Conformational Analysis: For flexible molecules like piperazine derivatives, understanding the preferred conformation is key. Variable temperature NMR and computational modeling can be used to study the conformational dynamics of the piperazine ring and how substitutions influence its orientation, which in turn affects interaction with the target, as demonstrated in studies of BACE-1 inhibitors. researchgate.net
These approaches allow for a more targeted and efficient optimization process, moving beyond traditional trial-and-error synthesis to a more rational, structure-based design of selective and potent drug candidates.
Translational Research Pathways from Preclinical Discoveries to Clinical Development
The path from a promising compound in a petri dish to a treatment for patients is a long and challenging process known as translational research. nih.govnih.gov A significant gap often exists between preclinical findings and clinical success. nih.gov For this compound analogues, establishing clear translational pathways is critical to ensure that laboratory discoveries can be successfully developed into new therapies.
The translational research pathway involves several key stages:
Robust Preclinical Models: The success of translation heavily relies on the predictive validity of preclinical models. nih.gov This involves using not only in vitro cell-based assays but also relevant in vivo animal models that accurately mimic the human disease condition. novartis.com For a potential anti-glioblastoma agent like compound L19, its superior potency was identified in a U87-MG-xenograft model in vivo. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. A key translational success for compound L19 was the demonstration that it could penetrate the blood-brain barrier in vivo, showing an exceptional brain-to-plasma ratio of 1.07, a critical feature for any central nervous system drug. nih.gov
Biomarker Development: Identifying and validating biomarkers is essential to monitor a drug's effect in both preclinical models and human clinical trials. novartis.com Biomarkers can provide early evidence of target engagement and therapeutic efficacy, helping to bridge the gap between animal studies and patient outcomes. For osteoclast inhibitors, the suppression of well-known gene and protein markers confirms the compound's mechanism of action in vitro. nih.gov
Early-Phase Clinical Trials: The "bench-to-bedside" transition culminates in carefully designed Phase I, II, and III clinical trials. nih.gov The goal of translational medicine is to ensure that the innovations from basic science have the maximum probability of being successful in these trials. nih.gov
Overcoming the hurdles in translational research requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians to ensure that preclinical studies are designed with clinical relevance in mind from the very beginning. nih.govnovartis.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Class of Compounds
The traditional drug discovery process is notoriously time-consuming and expensive. accscience.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating multiple stages of development. accscience.commdpi.combpasjournals.com For the this compound class, AI and ML offer powerful tools to overcome challenges and unlock new opportunities. nih.gov
Key applications of AI and ML include:
Target Identification and Validation: AI algorithms can analyze vast amounts of biological data (genomics, proteomics, clinical data) to identify and validate novel drug targets that may be modulated by benzamide-piperazine scaffolds. accscience.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. accscience.com These models can be trained on existing libraries of benzamide-piperazine analogues to learn the underlying chemical rules and then generate novel structures with desired properties, such as high potency, selectivity, and favorable ADME profiles.
Predictive Modeling: ML models can be trained to predict the physicochemical and biological properties of new compounds before they are synthesized. nih.gov This includes predicting activity against a specific target, as well as crucial ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing the risk of late-stage failures. nih.gov
High-Throughput Virtual Screening: AI can screen massive virtual libraries of compounds against a target protein's structure far more quickly than physical screening methods, identifying the most promising candidates for synthesis and further testing. nih.gov
Optimizing Clinical Trials: AI can help improve the design and efficiency of clinical trials by identifying patient populations most likely to respond to a particular drug, potentially reducing trial costs and timelines. nih.govijettjournal.org
By integrating these powerful computational tools, researchers can navigate the complex chemical space of this compound analogues more efficiently, accelerating the journey from initial concept to a potential new medicine. mdpi.combpasjournals.com
Q & A
Q. What synthetic methodologies are employed to prepare 4-(1-Piperazinyl)benzamide derivatives for receptor targeting studies?
this compound derivatives are synthesized via electrophilic iododestannylation using tributyltin precursors and chloramine-T for iodination (e.g., 4-[¹²³I]iodo derivatives) . For fluorinated analogs, nucleophilic aromatic substitution under microwave irradiation (700 W, 5 min) is utilized, achieving radiochemical yields of ~20% . Benzoyl chloride or isatoic anhydride precursors are common starting materials for antipsychotic derivatives, enabling modular modifications to the benzamide core .
Q. How are in vitro receptor binding profiles of this compound derivatives evaluated?
Binding affinities for dopamine D2, serotonin 5-HT2, and 5-HT1A receptors are determined via competitive radioligand assays. For example, pKi values for 5-HT1A agonists like Org 13063 (pKi = 9.3) and its iodinated derivative (pKi = 8.2) are measured using membrane preparations from transfected cells. Selectivity ratios (e.g., >1,000-fold for 5-HT1A over other subtypes) are critical for validating target specificity .
Q. What in vivo models are used to assess the pharmacokinetics of this compound-based radiotracers?
Biodistribution studies in rodents or rabbits quantify brain uptake (%ID/g) and blood-brain barrier penetration. For instance, 123I-TF showed 0.22% ID in the brain at 5 min post-injection, while 123F-TF achieved 0.77% ID, with brain-blood ratios of 1.6–10 depending on blocking studies . MicroPET/SPECT imaging further validates regional tracer accumulation .
Advanced Research Questions
Q. How can structural modifications reduce non-specific binding of this compound derivatives in CNS imaging?
Non-specific binding correlates with high lipophilicity (logP > 4.0). Fluorination of the benzamide core (e.g., 123F-TF, logP = 3.44) improves brain uptake specificity compared to iodinated analogs (logP = 4.28). Introducing polar groups or reducing aromatic substituents further optimizes target-to-background ratios .
Q. What explains contradictory biodistribution data between iodinated and fluorinated derivatives?
While 123I-TF exhibits lower brain uptake (0.22% ID) due to high non-specific binding, 123F-TF achieves higher uptake (0.77% ID) but still lacks specificity. This discrepancy arises from the interplay between lipophilicity, receptor affinity, and metabolic stability. Fluorinated analogs may undergo slower clearance, prolonging background signal .
Q. How do structure-activity relationships (SAR) guide the design of this compound derivatives as antipsychotics?
Key SAR insights include:
- Piperazine substitution : Bulky groups (e.g., trifluoromethylpyridinyl) enhance 5-HT2/D2 selectivity .
- Benzamide linkage : Cyclic amides (e.g., isoindolinone) improve metabolic stability and reduce extrapyramidal side effects .
- Lipophilicity : Optimal logP (3.0–3.5) balances brain penetration and receptor affinity .
Q. What strategies improve metabolic stability of this compound-derived delta opioid agonists?
Replacing labile substituents (e.g., N,N-diethylbenzamide) with diarylmethylpiperazines enhances stability. For example, compound 56 (IC₅₀ = 0.5 nM for δ-opioid) resists cytochrome P450 degradation via steric shielding of the piperazine nitrogen .
Q. How do this compound tracers quantify serotonin 1A (5-HT1A) receptor loss in Alzheimer’s disease?
PET with 4-[¹⁸F]fluoro derivatives reveals hippocampal 5-HT1A density reductions (binding potential: 1.62 in controls vs. 1.18 in AD patients). Correlations with glucose metabolism (FDG-PET) and neuropathological load (e.g., amyloid tracers) validate receptor loss as a disease biomarker .
Methodological Considerations
- Radiolabeling : Prioritize nucleophilic fluorination over iodination for improved affinity and lower logP .
- Blocking Studies : Pre-administration of cold ligands (e.g., 5-HT1A antagonists) confirms receptor-specific uptake .
- Mutagenesis : Validates critical pharmacophore interactions (e.g., piperazine nitrogen in δ-opioid agonists) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
